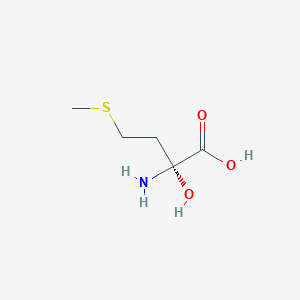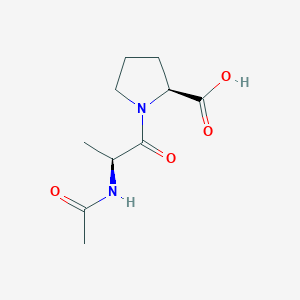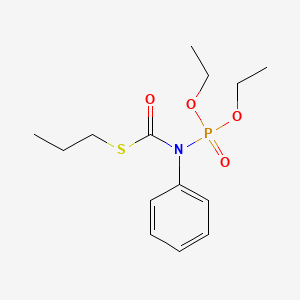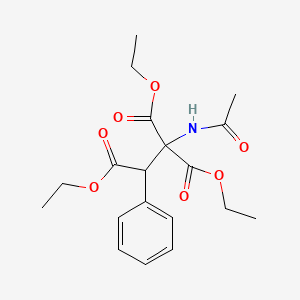
Imidazole, 2,5-dimethyl-4-phenyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole, 2,5-dimethyl-4-phenyl-, hydrochloride is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole derivatives are known for their wide range of biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives can be achieved through several methods, including the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . For the specific synthesis of Imidazole, 2,5-dimethyl-4-phenyl-, hydrochloride, a common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve multi-step processes that include the use of various catalysts and reagents to achieve high yields and purity. The choice of method depends on the desired substitution pattern and functional group compatibility .
Chemical Reactions Analysis
Types of Reactions
Imidazole, 2,5-dimethyl-4-phenyl-, hydrochloride undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may produce imidazolines .
Scientific Research Applications
Imidazole, 2,5-dimethyl-4-phenyl-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Used in the development of materials with specific properties, such as conductivity and fluorescence
Mechanism of Action
The mechanism of action of imidazole, 2,5-dimethyl-4-phenyl-, hydrochloride involves its interaction with various molecular targets, including enzymes and receptors. It can inhibit enzyme activity by binding to the active site or by interfering with the enzyme’s substrate binding . The compound’s effects on biological pathways are mediated through its interactions with specific proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other substituted imidazoles such as:
- 4-Phenyl-1H-imidazole
- 2-Phenyl-4,5-imidazole dicarboxylate
- 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-
Uniqueness
Imidazole, 2,5-dimethyl-4-phenyl-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 2,5-dimethyl and 4-phenyl substitutions make it particularly interesting for research in medicinal chemistry and materials science .
Properties
CAS No. |
40405-82-1 |
|---|---|
Molecular Formula |
C11H13ClN2 |
Molecular Weight |
208.69 g/mol |
IUPAC Name |
2,5-dimethyl-4-phenyl-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C11H12N2.ClH/c1-8-11(13-9(2)12-8)10-6-4-3-5-7-10;/h3-7H,1-2H3,(H,12,13);1H |
InChI Key |
OLPXJJIRGMATLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)C)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Ethyl-1-methyl-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14655073.png)

![Ethyl {[1-(piperidin-1-yl)cyclohexyl]methyl}carbamate](/img/structure/B14655085.png)



![(E)-N-[Amino(nitroamino)methylidene]glycine](/img/structure/B14655097.png)

![2,6,8,12,13,17-Hexaoxa-1,7-diborabicyclo[5.5.5]heptadecane](/img/structure/B14655117.png)
![Phosphonic acid, [(3-chlorophenyl)hydroxymethyl]-, diethyl ester](/img/structure/B14655125.png)
